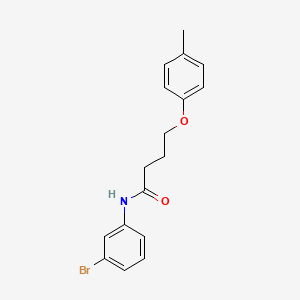

N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c1-13-7-9-16(10-8-13)21-11-3-6-17(20)19-15-5-2-4-14(18)12-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYRFVWZEBGBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide typically involves the reaction of 3-bromophenylamine with 4-(4-methylphenoxy)butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methylphenoxy groups may contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Halogen Effects: Bromine at the 3-position (target compound) vs.

- Phenoxy vs. Heterocyclic Moieties: The 4-methylphenoxy group in the target compound may enhance metabolic stability compared to thiophene or oxadiazole substituents .

- Bioactivity : Lipoxygenase inhibition in oxadiazole-thio analogs suggests that electron-withdrawing groups (e.g., Br) on the phenyl ring could enhance enzyme interaction .

Pharmacological and Physicochemical Properties

Biological Activity

N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of 3-bromophenylamine with 4-(4-methylphenoxy)butanoyl chloride. The process typically involves using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction. This reaction is performed under inert conditions to prevent unwanted side reactions with moisture or oxygen.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. The compound's ability to reduce these cytokines suggests a potential therapeutic role in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its structural features, particularly the bromophenyl and methylphenoxy groups. These groups enhance the compound's binding affinity to specific biological targets, including enzymes and receptors involved in inflammation and microbial resistance. The interactions may involve hydrogen bonding and hydrophobic interactions, leading to modulation of enzyme activity or receptor signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, depending on the bacterial strain tested. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 50 |

Study 2: Anti-Inflammatory Activity

In vitro studies demonstrated that this compound significantly inhibited the expression of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. The compound was administered at concentrations of 5 µM and 10 µM, showing a dose-dependent reduction in cytokine levels.

| Concentration (µM) | IL-6 Expression (%) | TNF-α Expression (%) |

|---|---|---|

| Control | 100 | 100 |

| 5 | 70 | 65 |

| 10 | 40 | 30 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Bromination : Start with N-(3-aminophenyl)-4-(4-methylphenoxy)butanamide. Use brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) to selectively brominate the aromatic ring .

- Coupling Reactions : Alternatively, synthesize via Ullman coupling between 3-bromoaniline and 4-(4-methylphenoxy)butanoyl chloride, using copper catalysts in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor reaction progress via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- NMR : Use H and C NMR to confirm substituent positions. The 3-bromophenyl group shows deshielded aromatic protons (δ 7.2–7.5 ppm), while the 4-methylphenoxy group exhibits a singlet for the methyl group (δ 2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~387.2 Da). Fragmentation patterns validate the butanamide backbone .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. How does the electronic and steric profile of the 3-bromophenyl group influence the compound’s reactivity in further functionalization?

- Methodology :

- The bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Steric hindrance from the 4-methylphenoxy group limits reactivity at the butanamide’s oxygen atom.

- Test reactivity via Suzuki-Miyaura cross-coupling (using Pd catalysts) to replace bromine with aryl/heteroaryl groups. Monitor regioselectivity using F NMR if fluorinated reagents are employed .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like dehalogenated or over-brominated derivatives?

- Methodology :

- Reagent Stoichiometry : Limit NBS to 1.05 equivalents to prevent di-bromination. Use radical inhibitors (e.g., BHT) to suppress uncontrolled bromination .

- Temperature Control : Maintain reaction below 25°C to avoid homolytic cleavage of C-Br bonds. For coupling reactions, optimize catalyst loading (e.g., 5 mol% CuI) to reduce aryl halide degradation .

- Byproduct Analysis : Employ LC-MS to detect dehalogenated products (e.g., [M-Br+H]) and adjust conditions iteratively .

Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in H NMR or fluorescence quenching in certain solvents?

- Methodology :

- Dynamic NMR : If proton splitting arises from rotational barriers in the amide bond, acquire spectra at elevated temperatures (e.g., 60°C) to coalesce signals .

- Solvent Effects : Fluorescence quenching in polar solvents (e.g., DMSO) may stem from charge-transfer interactions. Test emission in non-polar solvents (e.g., cyclohexane) and correlate with computational TD-DFT results .

Q. What biological targets or pathways are hypothesized for this compound, and how can its activity be validated in vitro?

- Methodology :

- Target Prediction : Use molecular docking to screen against kinase or tubulin binding sites, leveraging structural analogs (e.g., tubulin inhibitors with halogenated aryl groups) .

- Enzyme Assays : Test inhibitory activity against COX-2 or PI3K isoforms using fluorescence-based kits. IC values <10 µM suggest therapeutic potential .

- Cellular Models : Validate cytotoxicity in cancer cell lines (e.g., MCF-7), comparing EC to controls like paclitaxel .

Q. How do environmental factors (pH, light, temperature) affect the stability of this compound, and what degradation products form under accelerated conditions?

- Methodology :

- Forced Degradation : Expose the compound to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 40°C for 48 hours. Monitor degradation via LC-MS. Major products include de-brominated analogs and hydrolyzed butanoic acid derivatives .

- Stability Protocols : Store lyophilized samples at -20°C in amber vials. Aqueous solutions degrade within 72 hours at pH >8.0 .

Q. What computational approaches are suitable for modeling the structure-activity relationship (SAR) of this compound derivatives?

- Methodology :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with IC data from analogs .

- MD Simulations : Simulate binding to tubulin (PDB: 1SA0) over 100 ns to assess interactions with the colchicine binding site. Highlight residues (e.g., β-tubulin Lys254) critical for affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.